2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML067 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and potential therapeutic uses. The compound’s structure and reactivity make it a valuable subject for study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML067 typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a halogenated precursor with a nucleophile under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ML067 may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as preparative liquid chromatography, ensures the efficient production of ML067 on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
ML067 undergoes various chemical reactions, including:
Oxidation: ML067 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving ML067 often use hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common with ML067, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ML067, each with distinct chemical and physical properties .
Scientific Research Applications
ML067 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ML067 involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins, altering their function and triggering downstream signaling pathways. These interactions can lead to changes in cellular behavior, such as apoptosis or cell cycle arrest, making ML067 a potential candidate for drug development .
Comparison with Similar Compounds
Biological Activity
2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and in cancer treatment. This article reviews its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C18H23NO4
- Molar Mass : 317.38 g/mol
- CAS Number : 380487-05-8
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its role as an enzyme inhibitor and its antiproliferative effects against cancer cell lines.
Enzyme Inhibition
One significant area of research has been the compound's inhibitory effects on urease, an enzyme that catalyzes the hydrolysis of urea. The in vitro urease inhibitory activity was assessed using the indophenol method. The results indicated that this compound exhibited potent urease inhibition with an IC50 value significantly lower than that of standard inhibitors like thiourea, highlighting its potential as a therapeutic agent for conditions associated with urease activity.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated against several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- HepG-2 (liver cancer)
- PC-3 (prostate cancer)
The results from the MTT assay demonstrated that the compound displayed significant antiproliferative activity with IC50 values less than 10 μM against HeLa and MCF-7 cell lines, moderate activity against HCT-116 and HepG-2, and weak activity against PC-3 cells .
Data Table: Biological Activity Summary
Activity Type | Target Cell Lines | IC50 Value (μM) | Remarks |
---|---|---|---|
Urease Inhibition | Canavalia ensiformis | 1.20 | Potent compared to thiourea |
Antiproliferative | HeLa | <10 | High potency |
Antiproliferative | MCF-7 | <10 | High potency |
Antiproliferative | HCT-116 | Moderate | Moderate activity |
Antiproliferative | HepG-2 | Moderate | Moderate activity |
Antiproliferative | PC-3 | Weak | Weak activity |
Case Studies
-
Urease Inhibition Study :
- A study conducted on the urease inhibitory properties revealed that this compound had an IC50 value of 1.20 μM, which is significantly more effective than thiourea (IC50 = 21.25 μM). This suggests its potential use in treating diseases where urease plays a pivotal role, such as urinary tract infections and certain types of kidney stones .
- Anticancer Activity :
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c20-16(19-10-15-2-1-3-22-15)11-23-17(21)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H,19,20) |
InChI Key |
MOSOSUPDUHNNDQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.